molecular formula C20H25N3O B2901285 N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 96064-03-8

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2901285
CAS RN: 96064-03-8
M. Wt: 323.44
InChI Key: VQFNHNGUBMGESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a compound with the molecular formula C20H25N3O and a molecular weight of 323.44 . It is also known by the registry number ZINC000011853359 .


Molecular Structure Analysis

The compound has a SMILES representation of O=C(NCCCN1CCN(CC1)c1ccccc1)c1ccccc1 . This indicates that it contains a benzamide group attached to a phenylpiperazine group via a propyl linker .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.44 . Its solubility in DMSO is unknown .

Scientific Research Applications

Potential Treatment for HIV

  • A study by Weng et al. (2011) explored the synthesis and biological evaluation of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives as potential treatments for HIV. These compounds exhibited cell-cell fusion inhibitory activities, signifying their potential use in HIV treatment strategies (Weng et al., 2011).

Anticonvulsant Activity

  • Mussoi et al. (1996) synthesized a series of benzamides including N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide derivatives, which showed promise as anticonvulsant agents. They were found to be either equipotent or more potent than phenytoin in some cases (Mussoi et al., 1996).

Antifungal Properties

  • Laurent et al. (2010) synthesized and evaluated a set of 4-(4-phenylpiperazine-1-yl)benzamidines against Pneumocystis carinii, identifying compounds with significant antifungal activities (Laurent et al., 2010).

Mitosis Inhibition in Plant Cells

  • Merlin et al. (1987) reported that certain N-(1,1-dimethylpropynyl) benzamide series, closely related to the phenylpiperazine benzamides, are potent inhibitors of mitosis in plant cells. This suggests potential applications in agriculture or botanical research (Merlin et al., 1987).

Cardiac Electrophysiology and Beta-Blocking Activity

  • A study by Phillips et al. (1992) synthesized novel arylpiperazines, including this compound derivatives, with potential as class II/III antiarrhythmic agents. This highlights their possible use in cardiovascular therapeutics (Phillips et al., 1992).

Antimicrobial Agents

  • Bikobo et al. (2017) reported the synthesis and evaluation of thiazole derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers as potent antimicrobial agents (Bikobo et al., 2017).

HIV-1 Attachment Inhibition

  • Meanwell et al. (2009) explored the role of structural variations of the benzamide moiety in this compound derivatives for inhibiting HIV-1 attachment, further emphasizing their potential in HIV treatment (Meanwell et al., 2009).

Antituberculosis Activity

  • Kayukova et al. (2010) synthesized and evaluated O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes for their antituberculosis activity, indicating their potential application in treating tuberculosis (Kayukova et al., 2010).

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNHNGUBMGESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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